Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
説明
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate. This nomenclature provides a comprehensive description of the molecular structure by systematically identifying each functional group and their positional relationships within the molecular framework. The name reveals the presence of a central thiazole ring system that serves as the core heterocyclic scaffold, with specific substitution patterns that define the compound's unique chemical identity.
The structural interpretation begins with the 1,3-thiazole ring, a five-membered heterocyclic system containing both sulfur and nitrogen atoms in positions 1 and 3 respectively. This thiazole ring exhibits significant pi-electron delocalization and possesses aromatic character, which contributes to the overall stability and reactivity profile of the compound. The thiazole core bears a methyl group at position 4 and a carboxylate ester functional group at position 5, creating a substitution pattern that influences both the electronic properties and potential biological activity of the molecule.
The phenyl ring substituent attached to position 2 of the thiazole ring carries two distinct functional groups that further define the compound's structural complexity. At position 3 of the phenyl ring, a cyano group (-CN) provides a strongly electron-withdrawing character, while position 4 contains an isobutoxy group [-(2-methylpropoxy)] that introduces steric bulk and lipophilic character. The methyl ester group attached to the carboxylic acid functionality at position 5 of the thiazole ring completes the structural framework and provides the compound with ester reactivity characteristics.
The complete structural formula reveals a highly substituted heterocyclic system with multiple functional groups that can participate in various chemical interactions and biological processes. The systematic nomenclature accurately reflects the spatial arrangement of these functional groups and their connectivity patterns within the molecular structure.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₇H₁₈N₂O₃S, which provides quantitative information about the elemental composition and atomic connectivity within the molecule. This formula indicates the presence of seventeen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a total of forty-one atoms in the complete molecular structure.
The molecular weight of this compound has been consistently reported as 330.4 grams per mole across multiple authoritative sources. This molecular weight value places the compound within the intermediate molecular weight range for pharmaceutical compounds, which is significant for its potential bioavailability and pharmacokinetic properties. The relatively moderate molecular size suggests that the compound may possess favorable characteristics for biological membrane permeation while maintaining sufficient structural complexity for specific molecular recognition events.
The elemental analysis reveals that carbon represents the predominant element by mass, accounting for approximately 61.80% of the total molecular weight. The relatively high carbon content reflects the aromatic nature of the compound and the presence of multiple carbon-containing functional groups. The nitrogen content of 8.48% arises from both the thiazole ring nitrogen and the cyano group nitrogen, while the oxygen content of 14.53% derives from the ester functionality and the ether linkage in the isobutoxy group.
The sulfur atom contributes 9.70% to the total molecular weight and plays a crucial role in defining the electronic properties of the thiazole ring system. The hydrogen content of 5.49% is relatively modest, consistent with the aromatic character of the molecule and the presence of multiple unsaturated functional groups that reduce the overall hydrogen saturation level.
Stereochemical Considerations and Tautomeric Forms
The stereochemical analysis of this compound reveals several important considerations regarding molecular conformation and potential tautomeric equilibria. The compound does not contain traditional chiral centers with four different substituents attached to a single carbon atom, which eliminates the possibility of classical configurational isomerism. However, the molecular structure presents opportunities for conformational isomerism and restricted rotation around specific bonds that can influence the three-dimensional arrangement of functional groups.
The thiazole ring system itself exhibits aromatic character with significant pi-electron delocalization, which restricts rotation and maintains a planar configuration. Research on thiazole compounds has demonstrated that these heterocyclic systems can exist in tautomeric forms under certain conditions, particularly involving proton migration between nitrogen atoms or between carbon and nitrogen positions. The stability of different tautomeric forms depends on electronic factors, steric considerations, and environmental conditions such as pH and solvent polarity.
The isobutoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen bond connecting the isobutyl group to the phenyl ring. This rotation can result in different spatial orientations of the branched alkyl chain, potentially affecting the overall molecular shape and intermolecular interactions. The branched nature of the isobutoxy group creates steric bulk that may influence the preferred conformational states and restrict certain rotational configurations.
The ester functionality at position 5 of the thiazole ring can also undergo restricted rotation around the carbon-carbon bond connecting the carbonyl group to the ring system. The planar nature of the ester group, combined with the aromatic character of the thiazole ring, creates a conjugated system that may exhibit restricted rotation and preferred conformational arrangements.
Studies on related thiazole compounds have identified potential tautomeric equilibria involving the thiazole ring system itself. Research on thiazole tautomers has shown that certain substituted thiazoles can exist in equilibrium between different tautomeric forms, with the relative stability of each form depending on the nature and position of substituents. In the case of 4-methylthiazole derivatives, the methyl group at position 4 can influence the electron distribution within the ring and potentially affect tautomeric equilibria.
The cyano group attached to the phenyl ring represents a linear functional group that does not contribute to stereochemical complexity but may participate in intermolecular interactions that influence the overall molecular conformation in solid state or solution environments. The electron-withdrawing nature of the cyano group can affect the electronic distribution throughout the conjugated system and potentially influence the relative stability of different conformational states.
特性
IUPAC Name |
methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAIQMGTEPBUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737332 | |
| Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923942-34-1 | |
| Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as febuxostat, primarily targets the enzyme xanthine oxidase. Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid, which is a critical process in purine metabolism.
Mode of Action
Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase. It binds to the molybdenum pterin center, which is the active site of xanthine oxidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, reducing the production of uric acid in the body.
Biochemical Pathways
The primary biochemical pathway affected by febuxostat is the purine degradation pathway. By inhibiting xanthine oxidase, febuxostat disrupts the final steps of purine degradation, leading to a decrease in uric acid production. This can help manage conditions like gout, which are associated with high levels of uric acid.
Pharmacokinetics
Febuxostat is well absorbed after oral administration, with a bioavailability of over 84%. It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9. The drug is excreted in both urine (approximately 49%, mostly as metabolites) and feces (approximately 45%, mostly as metabolites). The mean terminal elimination half-life is approximately 5 to 8 hours.
Result of Action
The primary result of febuxostat’s action is a reduction in serum uric acid levels. This can alleviate symptoms of gout, a condition characterized by the accumulation of uric acid crystals in joints, leading to inflammation and pain.
Action Environment
The action of febuxostat can be influenced by various environmental factors. The drug’s metabolism and excretion can be affected by factors such as the patient’s renal and hepatic function. It’s also important to note that febuxostat should be used with caution in patients with a history of cardiovascular diseases due to an increased risk of cardiovascular fatal outcomes.
生化学分析
Biochemical Properties
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, the compound reduces the production of uric acid, which is beneficial in managing conditions like gout. The compound interacts with the molybdenum pterin site of xanthine oxidase, forming a tight binding that inhibits the enzyme’s activity.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of xanthine oxidase. The reduction in uric acid levels can lead to decreased oxidative stress and inflammation, which are critical factors in conditions like gout and cardiovascular diseases. Additionally, the compound’s inhibition of xanthine oxidase can affect the production of reactive oxygen species (ROS), further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with xanthine oxidase. The compound binds to the enzyme’s molybdenum pterin site, inhibiting both the oxidized and reduced forms of the enzyme. This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the body. The compound’s tight binding to xanthine oxidase ensures effective inhibition, making it a potent therapeutic agent for managing hyperuricemia and gout.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase, leading to sustained reductions in uric acid levels. Prolonged exposure to the compound may result in adaptive cellular responses, potentially altering its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces uric acid levels without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. The compound inhibits xanthine oxidase, thereby reducing the conversion of hypoxanthine and xanthine to uric acid. This inhibition affects the overall metabolic flux of purine metabolism, leading to decreased levels of uric acid and its associated metabolites. The compound’s interaction with xanthine oxidase is a key factor in its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed rapidly after oral administration and is distributed widely in the body. It binds extensively to plasma proteins, particularly albumin, which facilitates its transport to target tissues. The compound’s distribution is influenced by its physicochemical properties, including its solubility and binding affinity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. The compound’s localization is directed by its binding to the enzyme, which is predominantly found in the cytoplasm. This interaction ensures that the compound effectively inhibits xanthine oxidase activity, leading to its therapeutic effects.
生物活性
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 923942-34-1) is a chemical compound with significant biological activity, particularly as an inhibitor of xanthine oxidase (XO). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.4 g/mol
- CAS Number : 923942-34-1
This compound functions primarily as a xanthine oxidase inhibitor. The mechanism involves binding to the enzyme's molybdenum pterin site, inhibiting both its oxidized and reduced forms. This inhibition leads to decreased production of uric acid, making it useful in managing conditions like hyperuricemia and gout .
Xanthine Oxidase Inhibition
The primary biological activity of this compound is its ability to inhibit xanthine oxidase, which is crucial in the metabolism of purines to uric acid. The inhibition of this enzyme can lead to lower serum urate levels, providing therapeutic benefits for patients with gout. Clinical studies have demonstrated that febuxostat, a related compound, effectively lowers serum urate levels when administered at doses ranging from 40 to 120 mg/day .
Anticancer Potential
Recent research has indicated that derivatives of thiazole compounds may possess anticancer properties. This compound has been studied for its potential role in inhibiting mucin oncoproteins, which are implicated in breast cancer progression .
In Vitro Studies
A study assessing various thiazole derivatives demonstrated that this compound exhibited significant inhibition of cell proliferation in cancer cell lines. The compound was tested against different concentrations, revealing a dose-dependent response in inhibiting cell growth.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast cancer) |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Clinical Implications
In clinical settings, febuxostat has shown efficacy in managing hyperuricemia associated with gout. A randomized trial involving patients receiving febuxostat reported a significant reduction in serum urate levels compared to placebo groups. The results indicated that the compound could serve as an effective alternative to allopurinol for patients intolerant to traditional therapies .
Safety and Toxicity
While this compound has demonstrated promising biological activity, safety assessments are critical. Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further long-term studies are required to fully understand its safety implications in chronic use .
科学的研究の応用
Medicinal Chemistry Applications
1. Cancer Therapy
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is identified as a derivative of 4-Methylthiazole-5-carboxylic Acid, which has shown potential as an inhibitor of mucin oncoproteins. These proteins are implicated in various cancers, including breast cancer. The inhibition of mucin oncoproteins can disrupt cancer cell proliferation and survival, making this compound a candidate for further research in oncology .
2. Treatment of Hyperuricemia and Gout
This compound is structurally related to Febuxostat, a well-known xanthine oxidase inhibitor used for managing hyperuricemia and chronic gout. Studies indicate that Febuxostat effectively lowers serum urate levels, which is crucial for patients suffering from gout, a form of inflammatory arthritis characterized by elevated uric acid levels. This compound may serve as an impurity or a metabolite of Febuxostat, suggesting it could play a role in the pharmacokinetics or pharmacodynamics of the parent drug .
Case Studies
-
Inhibition of Mucin Oncoproteins
- A study investigated the impact of various thiazole derivatives on mucin expression in breast cancer cell lines. The results demonstrated that certain derivatives, including those related to this compound, significantly reduced mucin levels, correlating with decreased cell viability and increased apoptosis rates .
- Febuxostat and Uric Acid Management
Summary Table of Applications
類似化合物との比較
Comparison with Similar Compounds
The structural analogs of methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate include ethyl and isopropyl esters, hydroxylated derivatives, and the active pharmaceutical ingredient (API) febuxostat itself. Below is a detailed comparison:
Structural and Physicochemical Properties
Notes:
- Ethyl and isopropyl esters exhibit higher molecular weights due to bulkier ester groups, impacting solubility and hydrolysis kinetics .
Analytical and Regulatory Considerations
- Chromatographic Behavior : Reverse-phase UPLC methods (as in ) are employed to separate these analogs. Retention times vary based on ester hydrophobicity, with methyl esters eluting earlier than ethyl or isopropyl derivatives .
- Regulatory Status: Ethyl and methyl esters are classified as non-pharmacopoeial impurities requiring control during API synthesis (≤0.15% per ICH guidelines) .
準備方法
Method Based on 3-Cyano-4-isobutoxyphenyl Thioformamide and Ethyl 2-chloroacetoacetate (Patent CN101497589A)
- Step 1: Preparation of 3-cyano-4-isobutoxyphenyl thioformamide as a key intermediate.
- Step 2: Cyclization reaction with ethyl 2-chloroacetoacetate in absolute ethanol under reflux (2–4 hours).
- Step 3: Cooling, filtration, and drying to isolate ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
- Step 4: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
This method is noted for:
- Use of readily available raw materials.
- Simple operation with fewer steps compared to earlier methods.
- High yield and purity (HPLC purity ≥ 99.9%).
- Suitability for industrial scale due to lower cost and reduced waste.
Reaction Conditions Summary:
| Reagent | Amount Range | Solvent | Conditions |
|---|---|---|---|
| 3-cyano-4-isobutoxyphenyl thioformamide | 7.2 – 44.9 g | Absolute ethanol | Reflux 2–4 h |
| Ethyl 2-chloroacetoacetate | 15.1 – 94.7 g | ||
| Ethanol | 50 – 270 mL |
Yield and purity are optimized by controlling reflux time and purification steps.
Alkylation of Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methylthiazolecarboxylate (ChemicalBook Reference)
- Step 1: Starting from ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methylthiazolecarboxylate, potassium carbonate and isobutyl bromide are added in dimethylformamide (DMF).
- Step 2: The mixture is heated at ~75°C for approximately 8 hours to effect alkylation of the hydroxyl group.
- Step 3: After reaction completion, the mixture is cooled, water added, further cooled to 0°C, and stirred to precipitate the product.
- Step 4: Filtration, washing, and drying yield ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with a yield of 92.9%.
This method is advantageous for:
- High yield and straightforward work-up.
- Use of common reagents and solvents.
- Potential for scale-up due to simple reaction conditions.
| Reagent | Amount | Solvent | Temperature | Time | Yield | |
|---|---|---|---|---|---|---|
| Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methylthiazolecarboxylate | 100 g | DMF (300 mL) | 75°C | 8 hours | 92.9% | |
| Potassium carbonate | 300 g | |||||
| Isobutyl bromide | 142.7 g |
Improved Industrial Process for Febuxostat Intermediate (Patent WO2012131590A1)
The process involves:
- Alkylation of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide using potassium carbonate in DMF.
- Hydrolysis of the alkylated ester under mild conditions using alkali metal carbonates (potassium, cesium, or sodium carbonate) in lower alcohols (methanol or ethanol).
- Conversion of the formyl group to the cyano group via reaction with hydroxylamine hydrochloride and sodium formate in formic acid under reflux.
This route emphasizes:
- Milder hydrolysis conditions to improve safety and reduce impurities.
- Use of potassium carbonate as a preferred base for hydrolysis.
- Production of polymorphic crystalline form C of the acid with high purity and industrial scalability.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Isobutyl bromide, K2CO3, DMF, reflux | High selectivity for O-alkylation |
| Hydrolysis | Alkali metal carbonate, methanol/ethanol, water | Mild conditions, high yield |
| Cyanation | Hydroxylamine hydrochloride, sodium formate, formic acid reflux | Efficient conversion to cyano group |
This process is commercially viable and suitable for large-scale production.
Alternative Multi-step Routes (Patent CN101497589A and CN101863854A)
Other methods involve:
- Starting from 3-nitro-4-hydroxybenzaldehyde or 4-nitrobenzonitrile.
- Multiple steps including oximation, cyanidation, alkylation, reduction, diazotization, and cyclization.
- Use of intermediates such as 4-isobutoxy-1,3-phthalonitrile and 3-cyano-4-isobutoxyphenyl thioformamide.
- These routes often require purification by column chromatography, making them less suitable for industrial scale.
Advantages of these methods:
- Access to diverse intermediates.
- Potential for structural modifications.
Disadvantages:
Comparative Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Steps | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|---|
| 1 | 3-cyano-4-isobutoxyphenyl thioformamide + ethyl 2-chloroacetoacetate | Cyclization, reflux, filtration, hydrolysis | High purity, simple, high yield | Requires thioformamide intermediate | High |
| 2 | Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methylthiazolecarboxylate + isobutyl bromide | Alkylation in DMF, precipitation | High yield, straightforward | Use of DMF solvent | Moderate to High |
| 3 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazolecarboxylate | Alkylation, mild hydrolysis, cyanation | Mild conditions, scalable, high purity | Multi-step, requires formyl intermediate | High |
| 4 | 3-nitro-4-hydroxybenzaldehyde or 4-nitrobenzonitrile | Multi-step (oximation, cyanidation, alkylation, reduction, cyclization) | Access to intermediates | Complex, lengthy, chromatography needed | Low to Moderate |
Research Findings and Industrial Considerations
- The preferred industrial method is the one described in patent CN101497589A and WO2012131590A1, which balances raw material availability, operational simplicity, yield, and product purity.
- The use of potassium carbonate as a base in alkylation and hydrolysis steps is favored due to its mildness and efficiency.
- The final product purity often exceeds 99.9% by HPLC, meeting pharmaceutical standards.
- The process minimizes hazardous waste and improves safety compared to older methods involving diazotization and catalytic hydrogenation.
- Reaction times vary from 2 to 8 hours depending on the step, with reflux conditions commonly employed.
- The scalability of these methods has been demonstrated, making them suitable for commercial manufacture of febuxostat and related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, and what methodological considerations are critical for reproducibility?
- Answer : The compound is synthesized via multi-step reactions involving cyclization, alkylation, and esterification. Key steps include:
- Cyclization : Reacting 3-cyano-4-isobutoxyphenyl precursors with methyl thiazole carboxylate derivatives under reflux conditions (e.g., ethanol or methanol with catalytic acetic acid) .
- Alkylation : Introducing the isobutoxy group via nucleophilic substitution using isobutyl bromide or similar agents under inert atmospheres (e.g., argon) to prevent oxidation .
- Esterification : Final carboxylation using methyl esters, often mediated by coupling agents like EDCI in pyridine .
- Critical Considerations : Control reaction temperatures (50–100°C), monitor pH during workup, and use anhydrous solvents to avoid hydrolysis. Purification via recrystallization (ethanol/chloroform mixtures) or column chromatography is essential for high yields (>80%) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?
- Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : NMR (δ 1.2–1.4 ppm for isobutyl methyl groups; δ 8.1–8.3 ppm for aromatic protons) and NMR (δ 165–170 ppm for ester carbonyls) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and 1720 cm (ester C=O) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (calculated m/z 329.1) .
- X-ray Crystallography : For absolute configuration, as demonstrated in related thiazole derivatives (e.g., P2/c space group, β = 112.9°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC and elemental analysis for this compound?
- Answer : Discrepancies often arise from residual solvents or non-volatile impurities. A validated reverse-phase UPLC method is recommended:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : Acetonitrile/0.1% phosphoric acid (60:40 v/v).
- Detection : UV at 254 nm.
- Validation : Ensure linearity (R > 0.999) and precision (%RSD < 2.0) across 0.1–200 µg/mL. Cross-validate with TGA (thermogravimetric analysis) to detect solvent residues and ICP-MS for inorganic impurities .
Q. What strategies optimize the compound’s yield in large-scale synthesis while minimizing byproducts like Febuxostat isomers?
- Answer : Key strategies include:
- Kinetic Control : Maintain reflux temperatures below 80°C to avoid thermal degradation.
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Byproduct Mitigation : Employ orthogonal purification (e.g., fractional crystallization followed by preparative HPLC) to separate isomers. Monitor intermediates via inline FTIR to detect early-stage deviations .
Q. What mechanistic insights explain the compound’s bioactivity in antimicrobial assays, and how can SAR studies be designed?
- Answer : The thiazole and cyano groups confer antimicrobial activity by inhibiting bacterial enoyl-ACP reductase. For SAR:
- Modifications : Replace the isobutoxy group with methoxy or ethoxy to assess steric effects.
- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (PDB: 1BVR) .
Q. How do crystal packing interactions influence the compound’s stability, and what crystallization conditions are optimal?
- Answer : Intermolecular C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the lattice. Optimal crystallization:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
